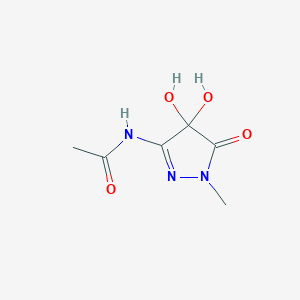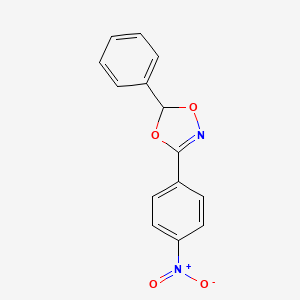![molecular formula C22H15NO2 B13807600 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene: is an organic compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 g/mol . It is characterized by the presence of an anthracene moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene typically involves a Wittig reaction. In this process, 9-anthraldehyde reacts with a ylide derived from triphenylbenzylphosphonium chloride to form the desired product . The reaction is carried out under anhydrous conditions, often using solvents like ethanol or chloroform, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-[(E)-2-(4-Aminophenyl)ethenyl]anthracene.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of fluorescence and phosphorescence.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine:
Fluorescent Probes: Due to its strong fluorescence, it is used as a fluorescent probe in biological imaging and diagnostic applications.
Drug Development: The compound’s structural framework is explored for the synthesis of potential therapeutic agents.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its vibrant color and stability.
Sensors: The compound is employed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and sensing. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
9,10-bis[(E)-2-(4-nitrophenyl)ethenyl]anthracene: This compound has two nitrophenyl groups, enhancing its photophysical properties and making it suitable for more advanced applications in organic electronics.
9-ethenylanthracene: Lacks the nitrophenyl group, resulting in different reactivity and photophysical characteristics.
Uniqueness: 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene stands out due to the presence of both the anthracene and nitrophenyl moieties, which confer unique photophysical properties and reactivity. This combination makes it versatile for various applications, from organic electronics to biological imaging.
Properties
Molecular Formula |
C22H15NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
9-[(E)-2-(4-nitrophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-11+ |
InChI Key |
UPYXQXXAUPVWFL-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


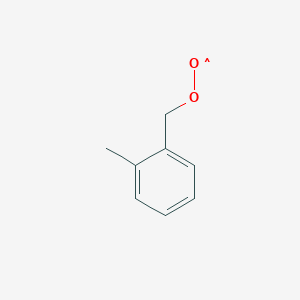
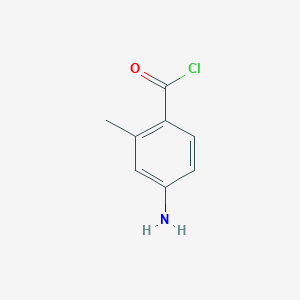
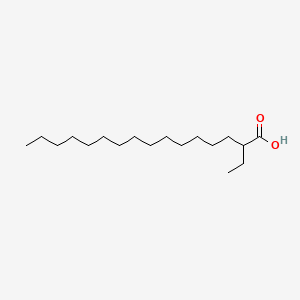
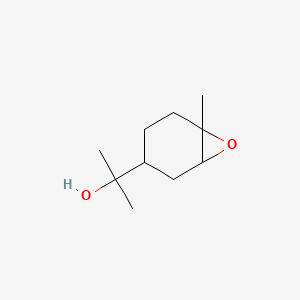
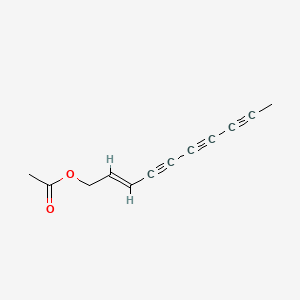
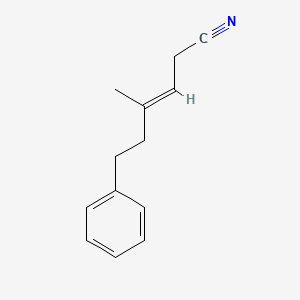
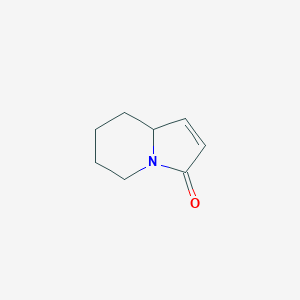
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
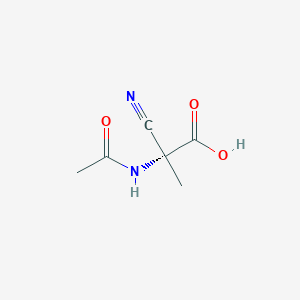
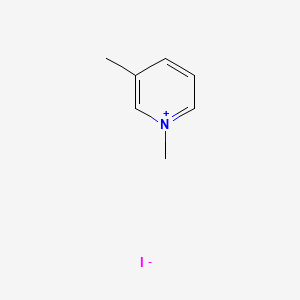
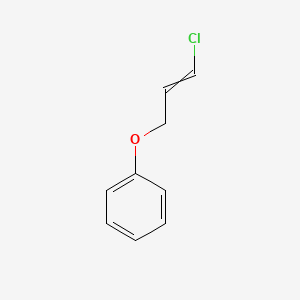
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
